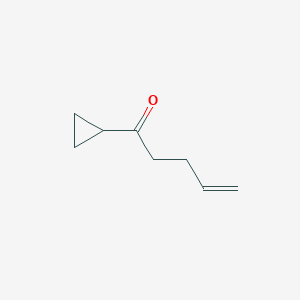

1-环丙基戊-4-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of interest in several papers. For instance, the efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides is described, highlighting a method that could potentially be adapted for the synthesis of "1-Cyclopropylpent-4-en-1-one" . Additionally, the construction of cis-cyclopropane via reductive radical decarboxylation is discussed, which provides a method for synthesizing cyclopropane derivatives with specific stereochemistry .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their reactivity and physical properties. The synthesis and crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid reveal the importance of the cyclopropane ring in the secondary structure of peptides . This information could be extrapolated to understand the conformational preferences of "1-Cyclopropylpent-4-en-1-one".

Chemical Reactions Analysis

Cyclopropane rings are known to be reactive due to ring strain. The cyclopropenimine-catalyzed enantioselective Mannich reactions demonstrate the reactivity of cyclopropane derivatives in creating complex molecules with high stereocontrol . Gold-catalyzed reactions via cyclopropyl gold carbene-like intermediates also show the versatility of cyclopropane-containing compounds in synthesizing diverse products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be inferred from their molecular structure and reactivity. The papers discuss various cyclopropane-containing compounds, which can provide insights into the properties of "1-Cyclopropylpent-4-en-1-one". For example, the selective agonist activity for the histamine H3 receptor of a cyclopropane-based conformational restriction of histamine indicates the potential bioactivity of cyclopropane derivatives . The chemo-enzymatic synthesis and 18F-labelling of trans-1-toluenesulfonyloxymethyl-2-fluoromethyl-cyclopropane show the potential for creating isotopically labeled cyclopropane derivatives for medicinal chemistry applications .

科学研究应用

生物活性化合物中的构象限制

1-环丙基戊-4-烯-1-酮通过其环丙烷环,在限制生物活性化合物的构象方面发挥着重要作用。利用这一特性来提高活性并研究生物活性构象。例如,具有差异功能化碳取代基的手性环丙烷已被开发为合成组织胺构象受限类似物的关键中间体,这些类似物在药理学应用中显示出潜力(Kazuta, Matsuda, & Shuto, 2002)。

天然产物衍生物中的结构新颖性

环丙烷衍生物在天然产物化学中展现出结构新颖性。例如,从Melleri新Boutonia中分离出了新的环萜烷衍生物,显示出独特的结构特征,如失去C-4甲基基团和侧链中多一个碳原子。这种结构独特性部分由环丙烷基团贡献,增强了分子的反应性,并已被探索作为潜在的抗癌剂(Long et al., 2012)。

有机合成中的热重排

1-环丙基戊-4-烯-1-酮中的环丙烷环对有机合成中的热重排过程至关重要。例如,1-烯基-2-(2',2'-二苯乙烯基)环丙烷在热重排过程中形成4-(二苯乙烯基)环戊-1-烯,这一反应受到起始物和产物的结构特性显著影响(Mizuno, Sugita, Kamada, & Otsuji, 1994)。

药物化学中的金催化反应

在药物化学中,1-环丙基戊-4-烯-1-酮的环丙烷环在金催化反应中发挥作用。这些反应通过高度畸变的环丙基金(I)卡宾结构的亲电物种进行,通过攻击环丙烷或卡宾碳原子形成各种产物。这些反应在类萜类天然产物的仿生合成中尤为重要(Dorel & Echavarren, 2015)。

属性

IUPAC Name |

1-cyclopropylpent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXUJYURMOPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504429 |

Source

|

| Record name | 1-Cyclopropylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpent-4-en-1-one | |

CAS RN |

31594-49-7 |

Source

|

| Record name | 1-Cyclopropylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)